3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one
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Overview
Description
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one is an organic compound with the molecular formula C₁₉H₂₀O₂ and a molecular weight of 280.361 g/mol It is characterized by its oxan-4-one core structure, substituted with two methyl groups at positions 3 and 5, and two phenyl groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one typically involves the condensation of benzaldehyde with 3-pentanone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxan-4-one ring . The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Batch or continuous flow reactors
Purification: Crystallization or distillation to obtain the pure compound
Quality Control: Analytical techniques such as HPLC and NMR spectroscopy to ensure product purity and consistency
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxan-4-one ring to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to induce or inhibit signaling pathways.
Alter Gene Expression: Influence the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one can be compared with other similar compounds, such as:
3,5-Dimethyl-2,6-diphenylpyran-4-one: Similar structure but with a pyran ring instead of an oxan ring.
3,5-Dimethyl-2,6-diphenylfuran-4-one: Contains a furan ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific oxan-4-one core structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
52186-16-0 |
---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3,5-dimethyl-2,6-diphenyloxan-4-one |
InChI |
InChI=1S/C19H20O2/c1-13-17(20)14(2)19(16-11-7-4-8-12-16)21-18(13)15-9-5-3-6-10-15/h3-14,18-19H,1-2H3 |
InChI Key |
RNIDGKHRURDCDH-UHFFFAOYSA-N |
SMILES |
CC1C(OC(C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(OC(C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
52186-16-0 | |
Origin of Product |
United States |
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